molecular formula C19H18N2O3 B7341402 N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide

货号 B7341402
分子量: 322.4 g/mol
InChI 键: VDHOYADCUFVNFI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a crucial role in B cell receptor (BCR) signaling. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide selectively inhibits SYK, a key mediator of BCR signaling. BCR signaling is essential for B cell survival, proliferation, and differentiation. Inhibition of SYK by this compound leads to disruption of BCR signaling, resulting in apoptosis of B cells and inhibition of tumor growth. This compound also inhibits other downstream signaling pathways, such as NF-κB and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis of B cells in preclinical models of B cell malignancies. It also inhibits the production of cytokines and chemokines that are involved in inflammation and autoimmunity. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.

实验室实验的优点和局限性

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for lab experiments. It is a selective inhibitor of SYK, which makes it a valuable tool for studying BCR signaling and its downstream effects. It has also shown efficacy in preclinical models of B cell malignancies and autoimmune diseases, which makes it a promising candidate for further development. However, this compound has some limitations, such as its potential off-target effects and toxicity, which need to be carefully evaluated in future studies.

未来方向

There are several future directions for the development of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. First, clinical trials are needed to evaluate its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Second, combination therapy with other targeted agents, such as BTK inhibitors and PI3K inhibitors, could enhance the therapeutic efficacy of this compound. Third, biomarker studies are needed to identify patient populations that are most likely to respond to this compound. Fourth, studies are needed to evaluate the potential of this compound in other diseases, such as multiple sclerosis and inflammatory bowel disease. Finally, further optimization of the chemical structure of this compound could lead to the development of more potent and selective SYK inhibitors.

合成方法

The synthesis of N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of the cyclobutane ring, the furo[3,2-c]pyridine ring, and the amide bond. The final product is obtained in high yield and purity through column chromatography.

科学研究应用

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling, induce apoptosis, and inhibit tumor growth. This compound has also been studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoantibody production.

属性

IUPAC Name

N-[3-(3-methoxyphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-15-4-2-3-12(11-15)13-9-14(10-13)21-19(22)18-16-6-8-24-17(16)5-7-20-18/h2-8,11,13-14H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHOYADCUFVNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。